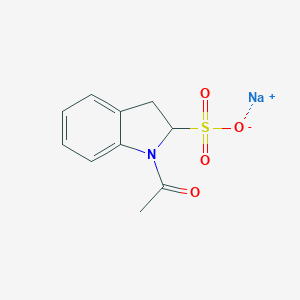

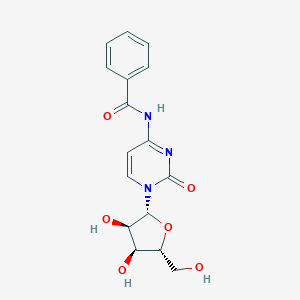

Sodium 1-acetylindoline-2-sulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium sulfonates, including Sodium 1-acetylindoline-2-sulfonate, can be achieved through direct and indirect synthesis methods. These methods are chosen based on the available materials and equipment, highlighting the versatility in synthesizing sodium sulfonate compounds (Huang Yan, 2002).

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction shows detailed coordination and interaction patterns, crucial for understanding the behavior of sodium sulfonate compounds in various conditions (Qiu-ya Wang & Zun-ting Zhang, 2011).

Chemical Reactions and Properties

Copper-mediated reactions, such as the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, are significant for synthesizing various aryl sulfones with excellent regioselectivity and yield (Jidan Liu et al., 2015). Additionally, cross-coupling reactions of organoboronic acids and sulfinate salts utilizing catalytic copper(II) showcase the method's efficiency in yielding sulfone products (Fang Huang & R. Batey, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and polymer formation capabilities of sulfonate compounds can be determined through various analytical techniques. For instance, the solubility of these compounds in different solvents and their interaction with water and other molecules at the air/water interface provide insights into their application potential (T. Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties of sodium sulfonate compounds are influenced by their molecular structure, synthesis method, and the presence of functional groups. These properties play a crucial role in their reactivity, stability, and suitability for various applications. Studies focusing on the reactivity and functionalization of these compounds, such as the Pd(II)-catalyzed direct sulfonylation of C(sp(3))-H bonds with sodium sulfinates, reveal the intricate balance between structure and reactivity (Weihao Rao et al., 2015).

Wissenschaftliche Forschungsanwendungen

A novel compound derived from sodium 9-acetoxyltanshinone IIA sulfonate, ZY-1A4, reduces inflammation in macrophages. This is achieved by inducing heme oxygenase-1 expression and inhibiting inflammatory pathways, showing potential in inflammation-related research (Liu et al., 2015).

Sodium sulfonate groups substituted anthraquinone enhance electrochemical performance and cycling stability in potassium batteries. This suggests a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).

Iron sulfide nanostructures synthesized on a large scale demonstrate high discharge capacity and cycling stability in sodium ion batteries. This offers a viable alternative to lithium ion batteries for renewable energy and smart grid applications (Li et al., 2017).

Sodium tanshinone IIA sulfonate stimulates chloride secretion in the mouse trachea, potentially improving airway hydration in conditions like cystic fibrosis and chronic obstructive pulmonary disease (Chen et al., 2017).

2,3 Dimercapto-1-propane-sulfonic acid and dimercaptosuccinic acid protect mice from the lethal effects of sodium arsenite. This presents a potential alternative to traditional antidotes for heavy metal poisoning (Tadlock & Aposhian, 1980).

Sodium polystyrene sulfonate use, both with and without sorbitol, may be associated with fatal gastrointestinal injury, indicating the need for caution in its clinical application (Harel et al., 2013).

Eigenschaften

IUPAC Name |

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZCMFZYBOAGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369456 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-acetylindoline-2-sulfonate | |

CAS RN |

26807-69-2 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)